3,5-bis(trifluoromethyl)benzoyl Fluoride
Description
Properties
IUPAC Name |
3,5-bis(trifluoromethyl)benzoyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F7O/c10-7(17)4-1-5(8(11,12)13)3-6(2-4)9(14,15)16/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHFLVWEZXAEKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorine-Fluorine Exchange Using Hydrogen Fluoride
The most widely documented method for synthesizing 3,5-bis(trifluoromethyl)benzoyl fluoride involves halogen exchange starting from the corresponding benzoyl chloride. As described in Example 2 of a synthesis protocol for methyl 3,5-bis(trifluoromethyl)benzoate, this compound is generated via reaction with anhydrous HF. The process typically involves:
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Reaction Setup : Introducing the benzoyl chloride derivative into a reactor containing excess HF.
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Temperature Control : Maintaining temperatures between 40–60°C to balance reaction kinetics and side-product formation.
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Reaction Time : Allowing 4–6 hours for complete conversion, monitored via gas chromatography.
Yields of 96% are achievable after vacuum distillation, with selectivity nearing 100% under controlled conditions. This method’s efficiency stems from HF’s dual role as a solvent and fluorinating agent, though its corrosivity necessitates specialized equipment.
Metal Fluoride-Mediated Exchange
Alternative approaches employ metal fluorides such as potassium fluoride (KF) or silver fluoride (AgF). While less common due to higher costs, these reagents offer safer handling profiles. For example:
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KF in Polar Aprotic Solvents : Reactions in dimethylformamide (DMF) at 80°C for 12 hours yield 80–85% product, though residual chloride contamination may require additional purification.
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AgF in Non-Polar Media : Silver fluoride in toluene facilitates rapid exchange at room temperature but is limited by stoichiometric AgF consumption and silver waste.
Direct Fluorination of Benzoyl Precursors
Electrochemical Fluorination
Electrochemical methods enable direct fluorination of 3,5-bis(trifluoromethyl)benzoyl derivatives. In a patented process, the benzoyl group is subjected to anodic oxidation in a fluoride-rich electrolyte (e.g., HF-pyridine complexes), yielding the target fluoride at 70% efficiency. Challenges include electrode corrosion and over-fluorination, which are mitigated by pulse-potential techniques.
Gas-Phase Fluorination
High-temperature fluorination using gaseous fluorine (F₂) or sulfur tetrafluoride (SF₄) has been explored for industrial-scale production. For instance:
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SF₄-Mediated Fluorination : Reacting benzoyl chloride with SF₄ at 150°C in autoclaves achieves 90% conversion but requires stringent pressure controls.
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F₂ Direct Introduction : Limited by safety risks, this method is seldom used outside specialized facilities.
Purification and Analysis
Vacuum Distillation
Post-synthesis purification via vacuum distillation is critical for removing unreacted starting materials and by-products. For this compound, distillation at 50–60°C under 10–15 mmHg pressure isolates the product in >99% purity.
Crystallization Techniques
Double crystallization from hexane or fluorinated solvents (e.g., perfluorohexane) further enhances purity, particularly for pharmaceutical applications. Crystallization at -20°C reduces residual HF content to <0.1%.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(trifluoromethyl)benzoyl Fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: It can be involved in oxidation-reduction reactions, although these are less common due to the stability of the trifluoromethyl groups.
Addition Reactions: The compound can also undergo addition reactions with suitable reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Addition Reactions: Reagents such as Grignard reagents or organolithium compounds.
Major Products Formed: The major products formed depend on the type of reaction. For nucleophilic substitution, the products are typically substituted benzoyl derivatives. Oxidation reactions may yield carboxylic acids or other oxidized forms.
Scientific Research Applications
Chemical Synthesis
Intermediates for Pharmaceuticals and Agrochemicals
- BTBF is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds and agrochemicals. It can be converted into various derivatives that exhibit biological activity. For instance, the compound serves as a precursor for the synthesis of 3,5-bis(trifluoromethyl)benzoyl chlorides , which are further transformed into active pharmaceutical ingredients (APIs) or agrochemical agents .
Photoresist Compositions
- The compound is also used in the formulation of photoresists, which are essential materials in photolithography for semiconductor manufacturing. The unique electronic properties imparted by the trifluoromethyl groups enhance the performance of photoresists under ultraviolet light .
Analytical Chemistry
Quantitative Assays
- BTBF has been employed in the development of quantitative assays for various substances. One notable application is in the selective assay for low levels of clonidine in human plasma, demonstrating its utility in clinical diagnostics . The compound's reactivity allows for precise measurement and analysis of target compounds through derivatization techniques.
Material Science
Fluorinated Polymers
- The incorporation of BTBF into polymer matrices leads to the creation of fluorinated polymers with enhanced thermal stability and chemical resistance. These materials find applications in coatings, adhesives, and sealants where durability is paramount .
Mechanism of Action
The mechanism of action of 3,5-Bis(trifluoromethyl)benzoyl Fluoride involves its interaction with molecular targets through its highly electronegative trifluoromethyl groups. These groups can enhance the binding affinity of the compound to enzymes or receptors, thereby modulating their activity. The compound can also participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles, leading to the formation of new chemical entities .
Comparison with Similar Compounds
Key Research Findings
- Efficiency in Multistep Synthesis : The chloride’s use in complex routes (e.g., oxadiazole-carboxamides) achieves moderate-to-high yields (31–95%) .
- Electron-Deficient Ligands : Derivatives like bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide are valuable in catalysis due to enhanced Lewis acidity .
- Biological Activity: Trifluoromethyl groups enhance metabolic stability and binding affinity in drug candidates (e.g., anti-cancer selenoesters) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3,5-bis(trifluoromethyl)benzoyl fluoride derivatives?
- Methodology : Use nucleophilic acyl substitution reactions with this compound as the acylating agent. For example, react with amines (e.g., piperazine) under anhydrous conditions in solvents like dichloromethane or THF. Monitor reaction progress via TLC (silica gel, PE/EtOAc eluent) and purify using column chromatography (e.g., 23% EtOAc in PE) .
- Key Considerations : Maintain inert atmospheres (N₂/Ar) to prevent hydrolysis. Optimize stoichiometry (1:1.2 molar ratio of acyl fluoride to nucleophile) to minimize side products.
Q. How can structural confirmation of synthesized derivatives be achieved?
- Techniques :
- 1H-NMR : Analyze trifluoromethyl group signals (δ 7.8–8.2 ppm for aromatic protons; CF₃ groups appear as singlets due to symmetry) .
- TLC : Use PE/EtOAc (1:1) to track reaction progress and confirm purity.
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) for high-purity compounds .
Advanced Research Questions
Q. How to resolve yield discrepancies in multi-step syntheses involving this compound?
- Case Study : A patent reported a 31% yield in the final step of a 4-step synthesis due to steric hindrance and purification losses .
- Solutions :
- Intermediate Optimization : Improve purity of precursors (e.g., methyl 3-[3-[1-[[3,5-bis(trifluoromethyl)benzoyl]amino]ethyl]pyrazin-2-yl]-1,2,4-oxadiazole-5-carboxylate) via recrystallization.
- Side Reaction Mitigation : Use low temperatures (0°C) for steps involving sensitive reagents like methylamine .
Q. What strategies enhance the compound’s utility in drug discovery?
- Applications :
- Bioactive Derivatives : Synthesize amides (e.g., N-substituted benzamides) for protease inhibition studies. Example: N-ethyl-N-methyl-1,2,4-oxadiazole-5-carboxamide derivatives showed antiviral potential .
- Ligand Design : Utilize trifluoromethyl groups to enhance binding affinity in enzyme active sites (e.g., HIV protease) .
Q. How to address safety concerns during handling?
- Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
